molecular formula C36H71AlO5 B7822151 Aluminium hydroxide stearate

Aluminium hydroxide stearate

Cat. No.: B7822151
M. Wt: 610.9 g/mol
InChI Key: RDIVANOKKPKCTO-UHFFFAOYSA-K
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Description

Aluminium hydroxide stearate is an organic compound that is a salt of stearic acid and aluminium. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a thickener, water repellent, and lubricant. The compound is known for its amphoteric nature, meaning it can react with both acids and bases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium hydroxide stearate can be synthesized through the precipitation method. This involves the saponification of stearic acid with sodium hydroxide to form sodium stearate, which is then reacted with aluminium salts to produce this compound. The reaction conditions, such as the molar ratio of acid to alkali, temperature, and mixing speed, are crucial for obtaining the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure consistency and quality. The process may include steps such as filtration, washing, and drying to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Aluminium hydroxide stearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aluminium oxide and stearic acid.

    Reduction: It can be reduced to form aluminium metal and stearic acid.

    Substitution: It can undergo substitution reactions with other acids or bases to form different aluminium salts.

Common Reagents and Conditions:

    Oxidation: Requires an oxidizing agent such as hydrogen peroxide or potassium permanganate.

    Reduction: Requires a reducing agent such as lithium aluminium hydride.

    Substitution: Requires the presence of other acids or bases under controlled pH conditions.

Major Products Formed:

    Oxidation: Aluminium oxide and stearic acid.

    Reduction: Aluminium metal and stearic acid.

    Substitution: Various aluminium salts depending on the reagents used.

Scientific Research Applications

Aluminium hydroxide stearate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of aluminium hydroxide stearate involves its ability to interact with various molecular targets and pathways. For instance, in its role as an antacid, it neutralizes gastric acid by raising the pH in the stomach. This is achieved through a neutralization reaction where aluminium hydroxide reacts with hydrochloric acid to form aluminium chloride and water . Additionally, aluminium ions can inhibit smooth muscle cell contraction and delay gastric emptying by binding to specific proteins such as troponin C and voltage-dependent calcium channels .

Comparison with Similar Compounds

  • Aluminium monostearate
  • Aluminium distearate
  • Aluminium tristearate

Comparison:

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

aluminum;octadecanoate;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIVANOKKPKCTO-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71AlO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-92-5
Record name Aluminum distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALUMINUM DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P1HP1B9UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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